Fucosyllactose

Description

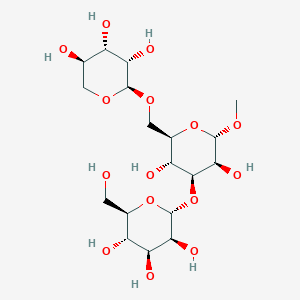

Structure

3D Structure

Propriétés

Numéro CAS |

108795-32-0 |

|---|---|

Formule moléculaire |

C18H32O15 |

Poids moléculaire |

488.4 g/mol |

Nom IUPAC |

(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-2-methoxy-6-[[(2R,3S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H32O15/c1-28-16-14(27)15(33-18-13(26)11(24)9(22)6(2-19)31-18)10(23)7(32-16)4-30-17-12(25)8(21)5(20)3-29-17/h5-27H,2-4H2,1H3/t5-,6-,7-,8+,9-,10-,11+,12+,13+,14+,15+,16+,17-,18-/m1/s1 |

Clé InChI |

RTVRUWIBAVHRQX-PMEZUWKYSA-N |

SMILES |

COC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |

SMILES isomérique |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H](CO2)O)O)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

SMILES canonique |

COC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |

Description physique |

Solid |

Origine du produit |

United States |

Foundational & Exploratory

The Multifaceted Biological Functions of 2'-Fucosyllactose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Fucosyllactose (B36931) (2'-FL), the most abundant human milk oligosaccharide (HMO), is a bioactive trisaccharide that plays a pivotal role in infant health and development. Initially recognized for its prebiotic properties, emerging research has illuminated its diverse and complex biological functions that extend beyond the gut microbiome. This technical guide provides an in-depth exploration of the core biological activities of 2'-FL, including its influence on the gastrointestinal tract, modulation of the immune system, and its impact on cognitive development through the gut-brain axis. Quantitative data from key studies are summarized, detailed experimental methodologies are provided, and critical signaling pathways are visualized to offer a comprehensive resource for the scientific community.

Core Biological Functions of 2'-Fucosyllactose

2'-FL's biological activities are multifaceted, primarily stemming from its indigestible nature in the upper gastrointestinal tract, allowing it to reach the colon intact and interact with the host and its resident microbiota.[1]

Gastrointestinal Health

Prebiotic and Bifidogenic Effects: 2'-FL acts as a selective prebiotic, promoting the growth of beneficial bacteria, particularly Bifidobacterium species.[1][2] These bacteria are uniquely equipped to metabolize HMOs like 2'-FL.[2] Increased populations of Bifidobacterium are associated with a healthy gut environment.[1] In adults with irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD), supplementation with a formula containing 2'-FL (four grams per day for six weeks) led to a significant increase in Bifidobacterium spp.[1] A clinical trial in healthy formula-fed infants also demonstrated that the addition of 2'-FL to infant formula enhanced its bifidogenic effect, with the relative abundance of Bifidobacterium becoming similar to that of breastfed infants.[3]

Production of Short-Chain Fatty Acids (SCFAs): The fermentation of 2'-FL by gut bacteria leads to the production of SCFAs, such as butyrate (B1204436), acetate, and propionate.[4][5] Butyrate is a primary energy source for colonocytes and plays a crucial role in maintaining intestinal barrier function by accelerating the formation of tight junctions.[1] In a study with suckling rats, 2'-FL supplementation led to a higher proportion of butyrate in the cecum.[6]

Antimicrobial Effects: 2'-FL can act as a soluble decoy receptor, inhibiting the binding of pathogens to host cell surface glycans.[1] This mechanism helps to reduce gastrointestinal infections.[1]

Gut Barrier Function: 2'-FL contributes to the integrity of the intestinal barrier.[7] It has been shown to reduce intestinal permeability and increase the expression of interleukin (IL)-22, a cytokine known for its protective role in the intestine.[7][8]

Immune Modulation

2'-FL exerts significant immunomodulatory effects, both directly and indirectly.

Anti-inflammatory Properties: 2'-FL has demonstrated anti-inflammatory potential by suppressing the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.[1] In suckling rats, 2'-FL supplementation was associated with lower levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the intestine.[9] Studies in mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis have also shown that 2'-FL, particularly in combination with galacto-oligosaccharides (GOS), can alleviate symptoms and reduce pro-inflammatory markers.[10]

Modulation of Immune Cell Responses: 2'-FL can influence the activity of various immune cells. In a cyclophosphamide-induced immunosuppressed mouse model, 2'-FL supplementation led to increased levels of the anti-inflammatory cytokine IL-10 and a tendency to increase cytokines from T cells like IL-2 and IFN-γ.[11] It has also been shown to modulate CD14 expression in human enterocytes, which can attenuate lipopolysaccharide (LPS)-induced inflammation.[6]

Brain Development and Cognitive Function

A growing body of evidence suggests that 2'-FL plays a role in the gut-brain axis, influencing cognitive development and function.[12][13]

Enhancement of Learning and Memory: Preclinical studies in rodents have shown that 2'-FL supplementation can enhance performance in cognitive tasks.[13][14] Rats supplemented with 2'-FL exhibited improved operant conditioning and long-term potentiation (LTP), a key component of learning and memory.[14]

Modulation of Synaptic Plasticity: The cognitive benefits of 2'-FL are linked to its ability to modulate synaptic plasticity.[14] In rodent models, 2'-FL supplementation led to increased levels of key proteins involved in synaptic function, including postsynaptic density protein 95 (PSD-95), calcium/calmodulin-dependent protein kinase II (CaMKII), and brain-derived neurotrophic factor (BDNF) in the hippocampus.[14]

Gut-Brain Axis Communication: The effects of 2'-FL on the brain are believed to be mediated through the gut-brain axis, with the vagus nerve playing a crucial role.[7][14] Improved signaling in the vagal afferent pathway has been observed following 2'-FL supplementation in mice.[7]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the biological effects of 2'-Fucosyllactose.

Table 1: Effects of 2'-FL on Gut Microbiota

| Study Population | 2'-FL Dosage | Duration | Key Findings | Reference |

| Adults with IBS and IBD | 4 g/day (in a nutritional formula) | 6 weeks | 19-fold increase in Bifidobacterium spp.; 17-fold increase in Bifidobacterium longum | [1] |

| Healthy formula-fed infants | 0.2 g/L and 1.0 g/L | 112 days | Relative abundance of Bifidobacterium (59.5%) similar to breastfed infants (46.6%) | [3] |

| Healthy adults | Not specified | 2 weeks | Increased Bifidobacterium spp. | [1] |

Table 2: Effects of 2'-FL on Immune Markers

| Study Model | 2'-FL Dosage | Duration | Key Findings | Reference |

| Suckling rats | 1 g/kg/day | 16 days | Lower intestinal levels of IL-1β, IL-4, IL-6, IL-12, IFN-γ, and TNF-α | [9] |

| Immunosuppressed mice | 100 mg/kg | 10 days | Significant increase in IL-10 and IFN-γ concentration in serum | [11] |

| Mice with DSS-induced colitis | 1% (w/w) in diet | 7 days | Alleviated symptoms and improved gut permeability (in combination with GOS) | [10] |

Table 3: Effects of 2'-FL on Cognitive Function Markers

| Study Model | 2'-FL Dosage | Duration | Key Findings | Reference |

| Rats | 25 mg/kg/day | 5 weeks | Higher levels of PSD-95, CaMKII, and BDNF in the hippocampus | [14] |

| Alzheimer's disease model mice | 2 mg/day | 11 weeks | Significantly improved cognitive deficits and restored them to a normal level | [15] |

| High-fat diet-fed mice | 10% (w/w) in diet | 8 weeks | Improved signaling in the vagal afferent pathway | [7] |

Experimental Protocols

In Vitro Fermentation Model to Assess Prebiotic Effects

Objective: To evaluate the bifidogenic and butyrogenic effects of 2'-FL using an in vitro batch culture fermentation model with human fecal samples.[4]

Methodology:

-

Fecal Sample Collection: Fresh fecal samples are collected from healthy adult donors, as well as from individuals with IBS and ulcerative colitis.

-

Slurry Preparation: A 10% (w/v) fecal slurry is prepared in a sterile, anaerobic phosphate-buffered saline solution.

-

Batch Culture Fermentation: Anaerobic batch culture fermenters are inoculated with the fecal slurry.

-

Substrate Addition: 2'-FL is added to the fermenters as the primary substrate. Control fermenters with no substrate and positive controls with known prebiotics (e.g., FOS/inulin) are also included.

-

Incubation: The fermenters are incubated anaerobically at 37°C for a defined period (e.g., 24 or 48 hours).

-

Sample Analysis: At various time points (e.g., 0, 8, 24 hours), samples are collected for analysis.

-

Microbial Composition: Bacterial populations, including Bifidobacterium and Eubacterium rectale-Clostridium coccoides, are quantified using methods like qPCR or 16S rRNA gene sequencing.

-

SCFA Analysis: The concentrations of SCFAs, including butyrate, are measured using gas chromatography.

-

In Vivo Murine Model of DSS-Induced Colitis

Objective: To investigate the anti-inflammatory effects of 2'-FL in a mouse model of colitis.[10]

Methodology:

-

Animal Model: Male C57BL/6 mice are used.

-

Induction of Colitis: Colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water for a specified period (e.g., 7 days).

-

Dietary Intervention: Mice are fed a diet supplemented with 2'-FL, either alone or in combination with other prebiotics like GOS. A control group receives a standard diet.

-

Symptom Monitoring: Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, is monitored daily.

-

Tissue Collection: At the end of the study, mice are euthanized, and colon tissues are collected.

-

Analysis:

-

Histological Analysis: Colon sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammation.

-

Gene Expression Analysis: The expression of pro-inflammatory markers (e.g., TNF-α, IL-6) in the colon tissue is measured using qPCR.

-

Gut Permeability: Intestinal permeability is assessed using methods like the FITC-dextran assay.

-

Microbiota Analysis: Fecal samples are collected for 16S rRNA gene sequencing to analyze changes in the gut microbiota composition.

-

Rodent Model for Assessing Cognitive Function

Objective: To evaluate the effects of 2'-FL supplementation on learning, memory, and synaptic plasticity in rats.[14]

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Dietary Supplementation: Rats are supplemented with 2'-FL in their drinking water or diet for a defined period (e.g., 5 weeks). A control group receives a standard diet without 2'-FL.

-

Behavioral Testing:

-

Operant Conditioning: Rats are tested in operant chambers to assess their learning and memory capabilities.

-

Long-Term Potentiation (LTP) Measurement: Electrophysiological recordings are performed in the hippocampus to measure LTP, a cellular correlate of learning and memory.

-

-

Molecular Analysis:

-

Western Blotting: The levels of key synaptic proteins, such as PSD-95, CaMKII, and BDNF, in the hippocampus and other brain regions are measured by Western blotting.

-

Immunohistochemistry: The localization and expression of these proteins in brain tissue are visualized using immunohistochemistry.

-

-

Vagotomy (Optional): To investigate the role of the vagus nerve, a subset of animals may undergo subdiaphragmatic vagotomy prior to 2'-FL supplementation and cognitive testing.

Signaling Pathways and Experimental Workflows

Conclusion

2'-Fucosyllactose is a remarkably versatile bioactive compound with a profound impact on gut health, immune function, and cognitive development. Its mechanisms of action, including prebiotic effects, modulation of host signaling pathways, and communication along the gut-brain axis, underscore its potential for therapeutic and nutritional applications. This guide provides a foundational resource for researchers and drug development professionals, summarizing the current state of knowledge and offering detailed methodologies to facilitate further investigation into the promising biological functions of 2'-FL. The continued exploration of this unique human milk oligosaccharide holds significant promise for advancing human health.

References

- 1. metagenicsinstitute.com [metagenicsinstitute.com]

- 2. 2'-FL Benefits: What is this compound? Gut & Immune Support | Cabio Biotech [cabio.com]

- 3. mdpi.com [mdpi.com]

- 4. Impact of 2′-Fucosyllactose on Gut Microbiota Composition in Adults with Chronic Gastrointestinal Conditions: Batch Culture Fermentation Model and Pilot Clinical Trial Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats [frontiersin.org]

- 7. Human milk oligosaccharide 2'-fucosyllactose supplementation improves gut barrier function and signaling in the vagal afferent pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human milk oligosaccharide 2′-fucosyllactose supplementation improves gut barrier function and signaling in the vagal afferent pathway in mice - Food & Function (RSC Publishing) DOI:10.1039/D1FO00658D [pubs.rsc.org]

- 9. Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combining 2'-fucosyllactose and galacto-oligosaccharides exerts anti-inflammatory effects and promotes gut health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Human Milk Oligosaccharide 2'-Fucosyllactose Shows an Immune-Enhancing Effect in a Cyclophosphamide-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. caringsunshine.com [caringsunshine.com]

- 14. traversescience.com [traversescience.com]

- 15. 2'-Fucosyllactose Ameliorates Cognitive Impairment and Neuroinflammation in AD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunomodulatory Mechanisms of 3-Fucosyllactose

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fucosyllactose (B594375) (3-FL), a prominent human milk oligosaccharide (HMO), is emerging as a significant modulator of the immune system. This technical guide provides a comprehensive analysis of the mechanisms through which 3-FL influences both innate and adaptive immune responses. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways, this document serves as a core resource for researchers and professionals in immunology and drug development. The evidence presented herein highlights the potential of 3-FL as a therapeutic agent for viral infections, allergic diseases, and other immune-related disorders.

Introduction

Human milk oligosaccharides are complex glycans that play a crucial role in infant health, extending beyond basic nutrition. Among these, 3-Fucosyllactose stands out for its direct and indirect immunomodulatory activities. Unlike its well-studied isomer, 2'-Fucosyllactose (2'-FL), 3-FL exhibits unique effects on the immune system, making it a compelling subject for investigation and therapeutic development. This guide will dissect the multifaceted mechanisms of 3-FL's action on various immune cells and pathways.

Direct Immunomodulatory Effects of 3-Fucosyllactose

3-FL directly interacts with immune cells to modulate their function, leading to a range of effects from enhanced antiviral defense to the attenuation of allergic responses.

Antiviral and Antibacterial Activity

A key mechanism of 3-FL's antiviral activity is its ability to prime the immune system for a more robust response to viral challenge. In a resting state, 3-FL upregulates the expression of interferon receptors, specifically the Interferon Alpha and Beta Receptor (IFNAR) and the Interferon Gamma Receptor (IFNGR).[1][2][3] This pre-emptive upregulation prepares cells for a swifter and more potent response upon viral encounter.

Upon viral infection, this heightened receptor expression facilitates enhanced antiviral innate immunity. This includes a significant increase in nitric oxide (NO) production, a potent antiviral molecule, and the expression of interferon-stimulated genes (ISGs) that inhibit viral replication.[1][3] Furthermore, 3-FL has been shown to promote the infiltration of leukocytes to the site of infection, contributing to viral clearance.[1][3]

Modulation of Allergic Responses

In the context of allergic sensitization, 3-FL demonstrates a significant capacity to skew the immune response away from a pro-allergic Th2 phenotype. In animal models of ovalbumin (OVA)-induced food allergy, administration of 3-FL has been shown to be as effective as 2'-FL in alleviating allergic symptoms.[4][5]

This is achieved through the modulation of key allergic mediators. Specifically, 3-FL significantly decreases serum levels of OVA-specific IgE, the primary antibody involved in allergic reactions, as well as mouse mast cell protease-1 (mMCP-1), a marker of mast cell activation.[4][5] Concurrently, 3-FL reduces the production of the Th2 cytokine IL-4 while increasing the secretion of IFN-γ, a hallmark of a Th1-polarizing, anti-allergic response.[4][5]

Cellular Mechanisms of Action

3-FL exerts its immunomodulatory effects through interactions with various immune cells, most notably dendritic cells, which in turn orchestrate the adaptive immune response.

Dendritic Cell Modulation

Dendritic cells (DCs) are central to the initiation of T-cell mediated immunity. 3-FL has been shown to directly modulate DC function, leading to distinct T-cell polarization outcomes. In an in vitro mucosal immune model mimicking allergic sensitization to ovalbumin, pre-incubation of intestinal epithelial cells with 3-FL, followed by co-culture with DCs and subsequently T-cells, led to a significant suppression of the pro-allergic cytokine IL-13.[6] This suppression of a key Th2 cytokine was accompanied by an enhancement of IL-17 and the regulatory cytokine IL-10, suggesting a shift away from a purely Th2 response towards a more complex and potentially tolerogenic T-cell profile.[6] Furthermore, 3-FL treatment of these co-cultures resulted in lower production of IL-12p70 and IL-23 by the dendritic cells themselves.[6]

Signaling Pathways

The immunomodulatory effects of 3-FL are underpinned by its interaction with specific signaling pathways within immune cells.

Interferon Signaling Pathway

The antiviral effects of 3-FL are closely linked to its modulation of the interferon signaling pathway. By upregulating IFNAR and IFNGR in the absence of infection, 3-FL primes cells for a more robust response to interferons produced during a viral challenge. This leads to enhanced downstream signaling through the JAK-STAT pathway, resulting in the transcription of a wide array of antiviral ISGs.

Toll-Like Receptor (TLR) Signaling

While the direct interaction of 3-FL with Toll-like receptors is an area of ongoing investigation, some evidence suggests a potential role for TLR3 in mediating its antiviral effects. TLR3 recognizes double-stranded RNA, a common molecular pattern associated with viral replication. It is plausible that 3-FL may modulate TLR3 signaling, leading to the activation of transcription factors such as IRF3 and NF-κB, which are key drivers of the type I interferon response. However, further research is needed to fully elucidate this pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the immunomodulatory effects of 3-Fucosyllactose.

Table 1: Effects of 3-Fucosyllactose on Antiviral Responses

| Parameter | Model System | 3-FL Concentration/Dose | Result | Reference |

| Nitric Oxide Production | A549 cells (upon infection) | Not specified | 5.8-fold increase | [1][3] |

| Nitric Oxide Production | Mouse lung tissue (upon infection) | Dietary supplementation | 1.9-fold increase | [1][3] |

Table 2: Effects of 3-Fucosyllactose on Allergic Responses (Ovalbumin-Induced Allergy Model)

| Parameter | Model System | 3-FL Dose | Result | Reference |

| OVA-specific IgE | Mouse serum | Dietary supplementation | Significant decrease | [4][5] |

| mMCP-1 | Mouse serum | Dietary supplementation | Significant decrease | [4][5] |

| IL-4 | Mouse serum | Dietary supplementation | Significant decrease | [4][5] |

| IFN-γ | Mouse serum | Dietary supplementation | Significant increase | [4][5] |

Table 3: Effects of 3-Fucosyllactose on Dendritic Cell and T-Cell Cytokine Production (in vitro co-culture model)

| Cytokine | Cell Type | 3-FL Treatment | Result | Reference |

| IL-12p70 | Dendritic Cells | Pre-incubation of IECs | Lowered production | [6] |

| IL-23 | Dendritic Cells | Pre-incubation of IECs | Lowered production | [6] |

| IL-13 | T-cells | Co-culture with 3-FL-primed DCs | Suppressed secretion | [6] |

| IL-17 | T-cells | Co-culture with 3-FL-primed DCs | Enhanced secretion | [6] |

| IL-10 | T-cells | Co-culture with 3-FL-primed DCs | Enhanced secretion | [6] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

In Vitro Model of Mucosal Immune Sensitization

This protocol describes a co-culture system to study the influence of 3-FL on the interaction between intestinal epithelial cells (IECs), dendritic cells (DCs), and T-cells in the context of an allergic response.

Methodology:

-

Intestinal Epithelial Cell Culture: Human intestinal epithelial cells (e.g., Caco-2) are cultured on permeable supports to form a polarized monolayer, mimicking the gut barrier.

-

3-FL Pre-incubation: The apical side of the IEC monolayer is pre-incubated with 3-FL at various concentrations for a specified period.

-

Allergen Exposure: The IECs are then exposed to an allergen, such as ovalbumin (OVA).

-

Dendritic Cell Co-culture: Monocyte-derived immature dendritic cells are added to the basolateral side of the IEC culture.

-

T-Cell Co-culture: After a period of co-culture with IECs, the now-primed DCs are harvested and co-cultured with naive CD4+ T-cells.

-

Cytokine Analysis: Supernatants from the T-cell co-culture are collected and analyzed for cytokine concentrations using methods like ELISA or Cytometric Bead Array (CBA).

In Vivo Ovalbumin-Induced Food Allergy Model

This protocol outlines an animal model to assess the in vivo efficacy of 3-FL in mitigating food allergy.

Methodology:

-

Dietary Supplementation: Mice are fed a diet supplemented with 3-FL or a control diet for a period before and during sensitization and challenge.

-

Sensitization: Mice are sensitized to ovalbumin, typically through intraperitoneal injections of OVA with an adjuvant (e.g., alum).

-

Oral Challenge: Following sensitization, mice are orally challenged with OVA to induce an allergic reaction.

-

Symptom Assessment: Allergic symptoms, such as changes in body temperature and diarrhea, are monitored and scored.

-

Sample Collection: Blood and intestinal tissues are collected for analysis.

-

Immunological Analysis: Serum levels of OVA-specific IgE, mMCP-1, and various cytokines are measured by ELISA. Gene expression of cytokines in intestinal tissue can be assessed by qRT-PCR.

Conclusion

3-Fucosyllactose demonstrates a remarkable ability to modulate the immune system through a variety of mechanisms. Its capacity to prime the interferon response provides a clear rationale for its investigation as an antiviral agent. Concurrently, its ability to attenuate allergic responses by modulating dendritic cell function and T-cell polarization highlights its potential in the management of allergic diseases. The quantitative data and experimental models presented in this guide provide a solid foundation for further research and development of 3-FL as a novel immunomodulatory therapeutic. As our understanding of the intricate interactions between HMOs and the immune system grows, 3-Fucosyllactose is poised to become a key player in the next generation of immune-targeted therapies.

References

- 1. 3-Fucosyllactose-mediated modulation of immune response against virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]

- 3. researchgate.net [researchgate.net]

- 4. Human milk oligosaccharides 2′-fucosyllactose and 3-fucosyllactose attenuate ovalbumin-induced food allergy through immunoregulation and gut microbiota modulation - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

The Physiological Impact of 2'-Fucosyllactose on Infant Development: A Technical Review

An in-depth examination of the metabolic, immunological, and neurological benefits of a key human milk oligosaccharide.

Introduction

2'-Fucosyllactose (B36931) (2'-FL) is the most abundant human milk oligosaccharide (HMO) found in the breast milk of most mothers.[1][2][3] Structurally a trisaccharide composed of L-fucose, D-galactose, and D-glucose, 2'-FL is a key bioactive component of human milk that plays a crucial role in infant health and development. Unlike the primary nutrients in milk, 2'-FL is not digested by the infant's own enzymes but instead reaches the colon intact, where it exerts its physiological effects primarily through its interaction with the gut microbiota and the immune system. This technical guide synthesizes the current scientific understanding of the physiological properties of 2'-FL in infants, with a focus on its impact on the gut microbiome, immune function, and cognitive development.

Metabolism and Prebiotic Activity of 2'-Fucosyllactose

2'-FL is selectively metabolized by specific beneficial bacteria in the infant gut, most notably species of Bifidobacterium and to a lesser extent, Bacteroides.[4][5][6] This selective fermentation is a hallmark of its prebiotic activity.

Bifidogenic Effect

The addition of 2'-FL to infant formula has been consistently shown to promote the growth of Bifidobacterium, a genus of bacteria associated with a healthy infant gut microbiome.[7][8] Clinical studies have demonstrated that infants fed formula supplemented with 2'-FL exhibit a gut microbiota composition that is closer to that of breastfed infants.

Table 1: Effect of 2'-FL Supplementation on Infant Gut Microbiota Composition

| Study | Intervention Group | Control Group | Outcome |

| Vazquez et al. (2023)[7] | Infant formula with 2'-FL, GOS, and FOS | Infant formula with GOS and FOS | The relative abundance of Bifidobacterium was significantly higher in the 2'-FL group (59.5%) compared to the control group (24.4%) and similar to the breastfed group (46.6%). |

| Berger et al. (2020)[9] | Higher frequency of breast milk feeding at 1 month (higher 2'-FL exposure) | Lower frequency of breast milk feeding at 1 month | In vitro, 2'-FL increased the abundance of Bacteroides and Lactobacillus. |

| Hill et al. (2023)[10] | Infant formula fortified with 2'-FL | Control infant formula | Fortification with 2'-FL was associated with an increased abundance of microbial fermentation products, including dicarboxylic acids, and medium and short-chain fatty acids. |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of 2'-FL by the gut microbiota leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[11] These metabolites contribute to a lower colonic pH, which inhibits the growth of pathogens, and serve as an energy source for colonocytes, thereby strengthening the gut barrier function.

Modulation of the Infant Immune System

2'-FL plays a significant role in the development and maturation of the infant's immune system through multiple mechanisms.[1][12]

Anti-Adhesive and Antimicrobial Effects

2'-FL can act as a soluble decoy receptor, structurally mimicking the host cell surface glycans that pathogens bind to.[12][13] This prevents the adhesion of pathogens like Campylobacter jejuni and enteropathogenic Escherichia coli to the intestinal epithelium, thereby reducing the risk of infection.[12][14]

Direct Immunomodulatory Effects

Beyond its prebiotic and anti-adhesive roles, 2'-FL can be absorbed into the systemic circulation and directly interact with immune cells.[15] Studies have shown that infants fed formula supplemented with 2'-FL have lower levels of plasma inflammatory cytokines compared to infants fed control formula, suggesting an anti-inflammatory effect.[7][16]

Table 2: Immunomodulatory Effects of 2'-FL Supplementation in Infants

| Study | Intervention Group | Control Group | Outcome |

| Goehring et al. (2016)[15] | Infant formula with 2'-FL HMO | Formula-fed without 2'-FL HMO | After six weeks, levels of five key immune markers were nearly identical between the breastfed group and the group fed formula with 2'-FL HMO, while being statistically different from the control group. |

| Puccio et al. (2017)[17] | Infant formula with 2'-FL and LNnT | Formula without HMOs | Infants in the HMO group had significantly fewer parental reports of bronchitis and lower respiratory tract infections, and reduced use of antipyretics and antibiotics. |

| Yang et al. (2025)[18][19] | Formula supplemented with 2'-fucosyllactose | Formula-fed (FF) | The incidence of infantile colic and atopic dermatitis in the 2'-FL group was comparable to the breastfed group and lower than in the FF group. |

Role in Cognitive Development

Emerging evidence suggests a link between early life nutrition, the gut microbiome, and brain development, often referred to as the "gut-brain axis." 2'-FL is believed to play a role in this intricate communication.

The Gut-Brain Axis

The mechanisms by which 2'-FL influences cognitive development are thought to be multifactorial. By promoting a healthy gut microbiome, 2'-FL can reduce gut inflammation, which in turn can protect the developing brain from inflammatory insults.[9] Furthermore, the microbial metabolites produced from 2'-FL fermentation, such as SCFAs, can enter the circulation and cross the blood-brain barrier, where they may influence brain signaling pathways.[9]

Clinical Evidence

A study by Berger et al. (2020) found a significant association between the concentration of 2'-FL in breast milk at 1 month of age and higher cognitive development scores in infants at 24 months.[9][20][21] This suggests that early exposure to 2'-FL may be crucial for its neurodevelopmental benefits.

Table 3: Association between 2'-FL and Infant Cognitive Development

| Study | Measurement | Finding |

| Berger et al. (2020)[9][21] | 2'-FL in breast milk at 1 and 6 months; Bayley-III cognitive score at 24 months | Higher 2'-FL at 1 month was a significant predictor of higher cognitive development scores at 24 months. This association was not observed for 2'-FL at 6 months. |

| Abbott Nutrition (2021)[2] | Breast milk HMOs and infant development | Greater levels of both 2'-FL and 6'-sialyllactose (B25220) (6'-SL) HMOs together were associated with higher motor skills scores at 6 and 18 months of age. |

Experimental Protocols

Study Design: Randomized Clinical Trial on Bifidogenic Effect

A representative experimental design to assess the bifidogenic effect of 2'-FL is a double-blind, randomized controlled trial.[7][22]

-

Participants: Healthy, full-term infants are recruited and randomly assigned to one of three feeding groups:

-

Experimental Group: Fed infant formula supplemented with 2'-FL.

-

Control Group: Fed a standard infant formula without 2'-FL.

-

Reference Group: Exclusively breastfed infants.

-

-

Intervention: The intervention period typically lasts for several weeks to months.[22]

-

Data Collection: Fecal samples are collected at baseline and at the end of the intervention period. Anthropometric measurements (weight, length, head circumference) are taken at regular intervals to monitor growth.[14]

-

Analysis: The composition of the gut microbiota in fecal samples is analyzed using 16S rRNA gene sequencing or metagenomic sequencing. Statistical analyses are performed to compare the relative abundance of key bacterial taxa, such as Bifidobacterium, between the different feeding groups.[7]

Visualizations

Signaling Pathway: 2'-FL's Influence on the Gut-Immune Axis

Caption: 2'-FL's multifaceted impact on the infant gut-immune axis.

Experimental Workflow: Investigating the Impact of 2'-FL on Gut Microbiota

Caption: A typical experimental workflow for a randomized controlled trial.

Conclusion

2'-Fucosyllactose is a profoundly important bioactive component of human milk that confers significant physiological benefits to the developing infant. Its role as a selective prebiotic fosters a healthy gut microbiome dominated by beneficial Bifidobacterium. This, in turn, contributes to the maturation of the immune system, protection against pathogens, and the maintenance of gut health. Furthermore, emerging research highlights a promising link between early 2'-FL intake and enhanced cognitive development. The inclusion of 2'-FL in infant formula represents a significant step forward in infant nutrition, helping to bridge the gap between formula-fed and breastfed infants in terms of gut microbiota composition and immune function. Further research is warranted to fully elucidate the complex mechanisms underlying the benefits of 2'-FL and to explore the potential of other HMOs in promoting infant health.

References

- 1. 2'-FL Benefits: What is this compound? Gut & Immune Support | Cabio Biotech [cabio.com]

- 2. How HMOs Can Support Infant Cognition [nutritionnews.abbott]

- 3. Recent advances on 2'-fucosyllactose: physiological properties, applications, and production approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bifidogenic Effect of 2'-Fucosyllactose (2'-FL) on the Gut Microbiome of Healthy Formula-Fed Infants: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human milk oligosaccharide 2’-fucosyllactose links feedings at 1 month to cognitive development at 24 months in infants of normal and overweight mothers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Abbott study: HMO 2'-FL formula modulates infant microbiome to support immune homeostasis [nutraingredients.com]

- 11. 3 Things You Need To Know About 2’-FL, A Key Ingredient In Growing Up Milk For Your Child - Abbott Family [family.abbott]

- 12. caringsunshine.com [caringsunshine.com]

- 13. metagenicsinstitute.com [metagenicsinstitute.com]

- 14. Effects of addition of 2-fucosyllactose to infant formula on growth and specific pathways of utilization by Bifidobacterium in healthy term infants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. abbott.mediaroom.com [abbott.mediaroom.com]

- 16. Frontiers | Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Supplementation of 2’-Fucosyllactose in Formula-Fed Infants Has Potential Benefits to Reduce the Risks of Infantile Colic and Atopic Dermatitis in Infancy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Supplementation of 2'-Fucosyllactose in Formula-Fed Infants Has Potential Benefits to Reduce the Risks of Infantile Colic and Atopic Dermatitis in Infancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Human milk oligosaccharide 2’-fucosyllactose links feedings at 1 month to cognitive development at 24 months in infants of normal and overweight mothers | PLOS One [journals.plos.org]

- 21. Human milk oligosaccharide 2'-fucosyllactose links feedings at 1 month to cognitive development at 24 months in infants of normal and overweight mothers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Effects of addition of 2-fucosyllactose to infant formula on growth and specific pathways of utilization by Bifidobacterium in healthy term infants [frontiersin.org]

The Role of Fucosyllactose in Early Life Nutrition and Development: A Technical Guide

Introduction

Human milk oligosaccharides (HMOs) represent the third most abundant solid component of human milk, following lactose (B1674315) and lipids. These complex carbohydrates are not readily digested by the infant, instead serving a range of crucial biological functions that profoundly influence early life development. Among the more than 200 identified HMOs, fucosylated oligosaccharides are predominant, with 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL) being among the most abundant.[1] This technical guide provides an in-depth analysis of the role of fucosyllactose in shaping the infant gut microbiota, modulating the immune system, contributing to neuronal development, and protecting against pathogens. The content herein is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Modulation of the Gut Microbiota

This compound acts as a selective prebiotic, preferentially utilized by beneficial gut bacteria, most notably Bifidobacterium species. This bifidogenic effect is a cornerstone of its role in establishing a healthy infant gut microbiome.

Data Presentation: Impact of 2'-FL on Infant Gut Microbiota

| Study Population | Intervention | Duration | Key Findings | Reference |

| Healthy Term Infants | Formula with 2'-FL (0.2 g/L or 1.0 g/L) + GOS | 4 months | No significant difference in growth compared to control formula or breastfed infants.[2] | Marriage et al. (Referenced in[2]) |

| Healthy Term Infants | Formula with 2'-FL + GOS/FOS | 4 months | Relative abundance of Bifidobacterium was significantly higher (59.5%) compared to the control group (24.4%) and similar to the breastfed group (46.6%).[3][4] | (Clinical Trial ID: NCT01808105)[3][4] |

| 6-month-old formula-fed infants | In vitro fermentation with 2'-FL | 48 hours | Increased relative abundance of Bifidobacterium adolescentis and butyrate-producing bacteria.[5][6] | Van den Abbeele et al.[5][6] |

Experimental Protocols

A validated in vitro gut model, such as the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®), can be used to assess the prebiotic potential of this compound.[5]

-

Fecal Sample Collection: Fecal samples are collected from healthy, formula-fed infants.

-

Inoculum Preparation: A 10% (w/v) fecal slurry is prepared in a sterile anaerobic buffer.

-

Fermentation: Batch fermentations are conducted in anaerobic conditions at 37°C. The fermentation medium is supplemented with 2'-FL at a physiologically relevant concentration (e.g., 2 g/L).

-

Microbiota Analysis: Samples are collected at baseline and after a set incubation period (e.g., 48 hours). DNA is extracted, and the 16S rRNA gene is amplified and sequenced to determine changes in the microbial composition.

-

Metabolite Analysis: Short-chain fatty acids (SCFAs) and other metabolites are quantified using gas chromatography or other appropriate methods.

Visualization: this compound Metabolism by Bifidobacterium

References

- 1. Interactions of human milk oligosaccharides with the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bifidogenic Effect of 2'-Fucosyllactose (2'-FL) on the Gut Microbiome of Healthy Formula-Fed Infants: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2'-Fucosyllactose alters the composition and activity of gut microbiota from formula-fed infants receiving complementary feeding in a validated intestinal model [biblio.ugent.be]

- 6. researchgate.net [researchgate.net]

Fucosyllactose: A Comprehensive Technical Guide on Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosyllactose, a prominent human milk oligosaccharide (HMO), is a key bioactive component of human breast milk, playing a crucial role in infant health and development. Its presence is linked to the establishment of a healthy gut microbiome, immune system maturation, and protection against pathogens. This technical guide provides an in-depth exploration of the structure and chemical properties of the two most common isomers of this compound: 2'-fucosyllactose (B36931) (2'-FL) and 3'-fucosyllactose (B15342076) (3'-FL). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

Molecular Structure

This compound is a neutral trisaccharide composed of L-fucose, D-galactose, and D-glucose. The structural difference between its primary isomers, 2'-FL and 3'-FL, lies in the linkage of the L-fucose residue to the lactose (B1674315) core.

-

2'-Fucosyllactose (2'-FL): In this isomer, L-fucose is linked via an α-1,2 glycosidic bond to the galactose unit of lactose. Its systematic IUPAC name is α-L-Fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→4)-D-glucose.[1] 2'-FL is the most abundant HMO in the milk of most humans.[1]

-

3'-Fucosyllactose (3'-FL): In 3'-FL, the L-fucose residue is attached to the 3-position of the galactose unit of lactose through an α-1,3 glycosidic bond.[2] Its IUPAC name is β-D-Galactopyranosyl-(1→4)-[α-L-fucopyranosyl-(1→3)]-D-glucose. While less abundant than 2'-FL, it is still a significant component of human milk.

The difference in the fucosidic linkage between 2'-FL and 3'-FL, though seemingly minor, has a profound impact on their biological activities and interactions with host cells and microbes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2'-fucosyllactose and 3'-fucosyllactose is presented in the tables below for easy comparison.

Table 1: General Chemical Properties of this compound Isomers

| Property | 2'-Fucosyllactose (2'-FL) | 3'-Fucosyllactose (3'-FL) |

| Molecular Formula | C₁₈H₃₂O₁₅[1] | C₁₈H₃₂O₁₅ |

| Molar Mass | 488.44 g/mol [1] | 488.44 g/mol |

| CAS Number | 41263-94-9[1] | 41312-47-4 |

| Appearance | White to off-white crystalline powder | White to off-white powder or agglomerate |

Table 2: Physicochemical Properties of this compound Isomers

| Property | 2'-Fucosyllactose (2'-FL) | 3'-Fucosyllactose (3'-FL) |

| Solubility in Water | 240.0 g/L[3] | Data not explicitly available, but generally soluble |

| Solubility in DMSO | 60 mg/mL (sonication recommended) | Limited solubility |

| Melting Point | 230 - 231 °C | >165 °C (decomposes) |

| Acidity (pKa) | 11.9[3] | Data not available |

| Density | 1.681 g/cm³[3] | 1.73 g/cm³ |

Table 3: Stability of this compound Isomers

| Condition | 2'-Fucosyllactose (2'-FL) | 3'-Fucosyllactose (3'-FL) |

| Thermal Stability | Stable up to at least 210-212 °C, showing higher thermal stability than lactose.[4] An accelerated stability study at 40°C and 75% relative humidity for 6 months showed no significant changes.[5] | Stable in powdered infant formula for up to 12 months under various storage conditions (5°C, 25°C/60% RH, 30°C/65% RH, 40°C/70% RH).[6] Acidic pH and thermal treatments may decrease 3-FL content. |

| pH Stability | A 5% solution has a pH of approximately 6.0-6.4.[7] Generally stable at neutral pH. | A 5% solution has a lower pH than the non-crystallised form due to acetic acid residues from recrystallization.[6] Generally stable at neutral pH. |

| Stability in Food Matrices | Stable in whole milk and UHT milk during storage. A decrease in concentration was observed in yogurt, potentially due to lower pH and fermentation.[8] | Stable in whole milk, UHT milk, and yogurt during storage.[9] A lower content in UHT milk compared to whole milk suggests some degradation during processing.[8] |

Experimental Protocols

Accurate quantification and structural elucidation of this compound are crucial for research and quality control. The following sections detail common experimental methodologies.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is robust for the quantification of 2'-FL and 3'-FL in various food matrices.[8][10][11]

Sample Preparation (for milk and infant formula):

-

Dilute 1 mL of milk or reconstituted infant formula with 1 mL of water.

-

Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C.

-

Transfer the lower aqueous phase to a 10 kDa molecular weight cut-off filter.

-

Centrifuge for 50 minutes at 7,500 x g at 4°C.

-

Collect the filtrate for HPLC analysis.[8]

Chromatographic Conditions:

-

Column: Acquity UPLC® BEH Amide column (50 x 2.1 mm i.d., 1.7 µm) with a Vanguard Acquity UPLC® BEH Amide guard column.[8]

-

Mobile Phase: Isocratic elution with acetonitrile (B52724), water, and triethylamine (B128534) (785/215/5, v/v/v).[8]

-

Flow Rate: 0.2 mL/min.[8]

-

Column Temperature: 40°C.[8]

-

Injection Volume: 2 µL.[8]

Validation Parameters:

-

Linearity: R² > 0.9995 in the range of 0.2 to 12 mg/mL.[10]

-

Recovery: 88% to 105% for 2'-FL and 94% to 112% for 3'-FL.[10]

-

Limit of Detection (LOD): 0.1 mg/mL for 2'-FL and 0.2 mg/mL for 3'-FL in whole milk.[10]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the quantification of this compound isomers, especially in complex biological matrices.[7][14][15][16]

Sample Preparation (for human milk):

-

Perform a liquid-liquid extraction of the milk sample using a Folch solution to remove lipids.

-

Collect and evaporate the hydrophilic fraction.

-

Reduce the dried extract with 1 M NaBH₄ at 65°C for 1 hour to convert the reducing end of the oligosaccharides to alditols, which can improve chromatographic separation and detection.

-

Purify the reduced sample using solid-phase extraction (SPE) with porous graphitic carbon (PGC) cartridges.

-

Elute the this compound with 40% acetonitrile containing 0.05% trifluoroacetic acid.

-

Evaporate the eluate and reconstitute in distilled water for analysis.[15]

Chromatographic and Mass Spectrometric Conditions:

-

Column: Hypercarb™ Porous Graphitic Carbon (PGC) column (3 µm, 2.1 x 100 mm).[15]

-

Column Temperature: 40°C.[15]

-

Mobile Phase: A binary gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[15]

-

Flow Rate: 0.3 mL/min.[15]

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).[14][15]

-

MRM Transitions for 2'-FL: 491.2 → 183.1 m/z (quantification) and 491.2 → 329.0 m/z (qualification).[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound isomers.[17][18][19][20]

Sample Preparation:

-

Dissolve the purified this compound sample in deuterium (B1214612) oxide (D₂O).

NMR Experiments:

-

1D ¹H NMR: To identify the anomeric protons and their coupling constants, which provide information about the stereochemistry of the glycosidic linkages.

-

1D ¹³C NMR: To determine the number of carbon atoms and their chemical environments.[17]

-

2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within each monosaccharide residue.

-

2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (monosaccharide).

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons across glycosidic bonds, which is crucial for determining the linkage positions.

Signaling Pathways and Biological Activities

This compound isomers exert their biological effects through various mechanisms, including direct interaction with host cells and modulation of the gut microbiota.

2'-Fucosyllactose Signaling Pathways

Inhibition of STAT3 Signaling: 2'-FL has been shown to ameliorate inflammatory conditions by downregulating the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][21] This inhibition of the STAT3 signaling pathway reduces the inflammatory response.[3] The mechanism involves modulating the palmitoylation and depalmitoylation of STAT3.[3]

Modulation of TLR4 Signaling: In the context of necrotizing enterocolitis, 2'-FL has been shown to inhibit Toll-Like Receptor 4 (TLR4) signaling.[22] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. By inhibiting TLR4 signaling, 2'-FL can reduce the inflammatory cascade triggered by pathogenic bacteria.[22]

3'-Fucosyllactose Signaling Pathways

Modulation of Interferon Receptor Signaling: 3'-Fucosyllactose has been shown to have distinct immunomodulatory effects compared to 2'-FL. It increases the expression of interferon receptors, such as the Interferon Alpha and Beta Receptor (IFNAR) and the Interferon Gamma Receptor (IFNGR), while downregulating the expression of interferons and interferon-stimulated genes.[23] This modulation enhances antiviral responses.[23]

Conclusion

2'-Fucosyllactose and 3'-fucosyllactose are structurally similar yet functionally distinct human milk oligosaccharides with significant potential for applications in infant nutrition, functional foods, and therapeutics. Their unique chemical properties and biological activities, mediated through specific signaling pathways, underscore their importance in human health. This technical guide provides a foundational understanding of these complex molecules, offering valuable data and methodologies to support further research and development in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. layerorigin.com [layerorigin.com]

- 3. 2'-Fucosyllactose restores the intestinal mucosal barrier in ulcerative colitis by inhibiting STAT3 palmitoylation and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. science.food.gov.uk [science.food.gov.uk]

- 6. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. | Semantic Scholar [semanticscholar.org]

- 7. The analysis of 2'-fucosyllactose concentration in Korean maternal milk using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantifying the human milk oligosaccharides 2’‐this compound and 3‐this compound in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantifying the human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]

- 13. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]

- 14. benchchem.com [benchchem.com]

- 15. The analysis of 2′-fucosyllactose concentration in Korean maternal milk using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determination of the structures of fucosyl-lactose and difucosyl-lactose from the milk of monotremes, using 13C-n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Resolving the complexity in human milk oligosaccharides using pure shift NMR methods and CASPER - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. 2'-fucosyllactose inhibits imiquimod-induced psoriasis in mice by regulating Th17 cell response via the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The human milk oligosaccharides 2’-Fucosyllactose and 6’-Sialyllactose protect against the development of necrotizing enterocolitis by inhibiting Toll-Like Receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 3-Fucosyllactose-mediated modulation of immune response against virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2'-Fucosyllactose and 3-Fucosyllactose: Natural Abundance, Quantification, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Fucosyllactose (B36931) (2'-FL) and 3-Fucosyllactose (B594375) (3-FL), two prominent human milk oligosaccharides (HMOs) with significant biological activities. This document details their natural sources and abundance, methodologies for their quantification, and their roles in biological pathways.

Natural Sources and Abundance

2'-FL and 3-FL are naturally and most abundantly found in human breast milk.[1][2] Their concentrations vary significantly depending on the mother's genetic secretor status, lactation stage, and geographical location.[1][3] Women who are "secretors" (possessing a functional FUT2 gene) have significantly higher concentrations of 2'-FL in their milk.[3]

The concentration of these fucosylated oligosaccharides changes throughout lactation. 2'-FL is the most abundant HMO in the breastmilk of most mothers, with its concentration being highest in colostrum and decreasing over time.[4] Conversely, the concentration of 3-FL tends to increase as lactation progresses.[4] While human milk is the primary natural source, trace amounts may be found in the milk of other mammals, and they are now being added to infant formulas due to their health benefits.[1][5]

Table 1: Abundance of 2'-Fucosyllactose (2'-FL) in Human Milk

| Lactation Stage | Concentration Range (g/L) | Reference |

| Colostrum | 3.00 - 4.25 | [4][6] |

| Transition Milk | 1.89 | [6] |

| Mature Milk | 0.4 - 3.05 | [6][7] |

| Secretor Mothers | 1.0 - 2.8 | [7] |

| Non-Secretor Mothers | 0.01 - 0.11 | [7] |

Table 2: Abundance of 3-Fucosyllactose (3-FL) in Human Milk

| Lactation Stage | Concentration Range (g/L) | Reference |

| Colostrum | 0.38 | [4] |

| Mature Milk (12 months) | 1.45 | [4] |

| Donor A (First Week) | 0.27 - 0.44 | [8] |

| Donor B (First Week) | 0.10 - 0.21 | [8] |

Experimental Protocols for Quantification

Accurate quantification of 2'-FL and 3-FL is crucial for research and quality control. Several analytical methods have been developed and validated for this purpose.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This method is robust for quantifying 2'-FL and 3-FL in various food matrices, including infant formula, milk, and cereal bars.[5][9]

-

Sample Preparation:

-

Chromatographic Conditions:

-

Validation Parameters:

-

Linearity: The method shows high linearity with an R² > 0.9995 in the concentration range of 0.2 to 12 mg/mL.[5][9]

-

Recovery: 88% to 105% for 2'-FL and 94% to 112% for 3-FL.[5][9]

-

Limit of Detection (LOD): For whole milk, 0.1 mg/mL for 2'-FL and 0.2 mg/mL for 3-FL. For infant formula and cereal bars, 0.6 mg/g for both.[5][9]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of 2'-FL in human milk.[7]

-

Sample Preparation (Extraction and Purification):

-

Thaw frozen human milk samples overnight at 4°C.[7]

-

Dilute a 20 µL sample 20-50 fold with distilled water.[7]

-

Mix a 25 µL aliquot of the diluted sample with 25 µL of distilled water.[7]

-

Remove lipids using the Folch method: add 200 µL of Folch solution (chloroform/methanol 2:1), vortex for 10 seconds, and centrifuge at 14,000 rpm at 4°C for 10 minutes to separate the layers.[7]

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Specific column, mobile phase, and gradient conditions should be optimized for the instrument used.

-

Mass spectrometry is performed in a suitable ionization mode (e.g., electrospray ionization - ESI) with multiple reaction monitoring (MRM) for specific quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves derivatization of the oligosaccharides prior to analysis.[8]

-

Derivatization: 2'-FL and 3-FL are converted to their O-trimethylsilyl (TMS) ether oxime derivatives.[8]

-

GC-MS Analysis:

-

The derivatized samples are injected into the GC-MS system.

-

The fragmentation patterns of the linkage isomers in the mass spectrometer are analyzed for quantification.[8]

-

-

Calibration: An external standard calibration is used for monitoring concentration changes.[8]

Biological Pathways and Significance

2'-FL and 3-FL are not digested by human enzymes and reach the colon intact, where they act as prebiotics, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium.[2][10] They also play crucial roles in modulating the immune system and preventing pathogen adhesion.[10][11][12]

Microbial Biosynthesis Pathways

While naturally produced in the human mammary gland, 2'-FL and 3-FL can be synthesized microbially, primarily in engineered Escherichia coli, through two main pathways: the de novo pathway and the salvage pathway.

The de novo pathway synthesizes GDP-L-fucose, a precursor for 2'-FL, from glucose or glycerol.[13][14] This pathway involves a series of enzymatic conversions.

References

- 1. The Role of Two Human Milk Oligosaccharides, 2′-Fucosyllactose and Lacto-N-Neotetraose, in Infant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2'-FL Benefits: What is this compound? Gut & Immune Support | Cabio Biotech [cabio.com]

- 3. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of human milk oligosaccharide concentrations of breast milk for infants and young children through 24 months of age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantifying the human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

- 7. The analysis of 2′-fucosyllactose concentration in Korean maternal milk using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination and quantification of 2'-O-fucosyllactose and 3-O-fucosyllactose in human milk by GC-MS as O-trimethylsilyl-oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantifying the human milk oligosaccharides 2’‐this compound and 3‐this compound in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. metagenicsinstitute.com [metagenicsinstitute.com]

- 11. layerorigin.com [layerorigin.com]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. Intensification of 2′-Fucosyllactose biosynthesis pathway by using a novel fucosyltransferase from Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic engineering strategies of de novo pathway for enhancing 2′‐this compound synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Fucosyllactose Metabolism in the Human Body: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosyllactose, a prominent human milk oligosaccharide (HMO), is a key bioactive component of human milk that plays a crucial role in infant health and development. Unlike lactose, this compound is largely indigestible by human enzymes and reaches the colon intact, where it is selectively metabolized by the gut microbiota.[1][2] This targeted fermentation leads to the production of beneficial metabolites and modulates the host's immune system, highlighting its potential as a prebiotic and immunomodulatory agent. This technical guide provides an in-depth exploration of this compound metabolism in the human body, detailing the microbial pathways, systemic effects, and key experimental methodologies used in its study.

This compound Absorption and Bioavailability

While the vast majority of ingested this compound is not absorbed in the upper gastrointestinal tract, a small percentage can pass into systemic circulation.[2] Studies in infants have shown that approximately 1-2% of ingested HMOs, including 2'-fucosyllactose (B36931) (2'-FL), are absorbed and subsequently excreted in the urine. This limited systemic exposure may still have biological significance, although the primary effects of this compound are mediated through its metabolism by the gut microbiota.

Intestinal Permeability Assessment

The permeability of this compound across the intestinal epithelium can be assessed using in vitro models, most notably the Caco-2 cell monolayer assay.

Experimental Protocol: Caco-2 Cell Permeability Assay

This protocol outlines the general steps for assessing the permeability of this compound using a Caco-2 cell monolayer model.

-

Cell Culture and Monolayer Formation:

-

Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[3]

-

The integrity of the monolayer is crucial and is assessed by measuring the transepithelial electrical resistance (TEER). A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a confluent and tight monolayer suitable for permeability studies.[3]

-

-

Permeability Assay:

-

The Caco-2 monolayer on the Transwell® insert separates an apical (AP) and a basolateral (BL) chamber, representing the luminal and blood sides of the intestine, respectively.

-

A known concentration of this compound is added to the apical chamber.

-

Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) to measure the amount of this compound that has crossed the monolayer.

-

To assess active transport, the experiment can be performed in the reverse direction (basolateral to apical).

-

-

Quantification and Data Analysis:

-

The concentration of this compound in the collected samples is quantified using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

The apparent permeability coefficient (Papp) is calculated using the following formula:

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where:

-

dQ/dt is the rate of this compound appearance in the receiver chamber.

-

A is the surface area of the membrane.

-

C0 is the initial concentration of this compound in the donor chamber.

-

-

-

Microbial Metabolism in the Gut

The primary site of this compound metabolism is the colon, where a specialized subset of the gut microbiota possesses the necessary enzymatic machinery to degrade and utilize this complex carbohydrate. Key bacterial genera involved in this process include Bifidobacterium and Akkermansia.

Key Enzymes in this compound Degradation

The breakdown of this compound is initiated by the cleavage of the fucose moiety, followed by the hydrolysis of the remaining lactose.

-

α-L-Fucosidases: These enzymes catalyze the hydrolysis of the α-L-fucosidic bond. Different fucosidases exhibit specificity for the type of linkage (e.g., α1,2 or α1,3).

-

β-Galactosidases: These enzymes cleave the β-galactosidic bond in lactose, releasing glucose and galactose.

Microbial Degradation Pathways

The degradation of 2'-fucosyllactose by gut bacteria, particularly Bifidobacterium species, is a well-studied process.

Impact on Gut Microbiota Composition

Supplementation with this compound has been shown to significantly alter the composition of the gut microbiota, promoting the growth of beneficial bacteria.

Table 1: Changes in Relative Abundance of Gut Microbiota Genera after this compound Fermentation

| Bacterial Genus | Change with 2'-FL | Change with 3-FL | Reference |

| Parabacteroides | ↑ | - | [4] |

| Blautia | ↑ | - | [4] |

| Eubacterium hallii | ↑ | ↑ | [4] |

| Alistipes | - | ↑ | [4] |

| Bacteroides | ↓ | ↓ | [4] |

| Lachnoclostridium | ↓ | ↓ | [4] |

| Bilophila | ↓ | ↓ | [4] |

| Data from in vitro fermentation using the Simulator of Human Intestinal Microbial Ecosystem (SHIME®) model with adult fecal microbiota.[4] ↑ indicates an increase in relative abundance; ↓ indicates a decrease. |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by the gut microbiota leads to the production of SCFAs, which are important energy sources for colonocytes and have systemic health benefits.

Table 2: Short-Chain Fatty Acid Production during In Vitro Fermentation of this compound

| Short-Chain Fatty Acid | Change with 2'-FL | Change with 3-FL | Reference |

| Acetate | ↑ | ↑ | [4][5] |

| Propionate | ↑ | ↑ | [4][5] |

| Butyrate | ↑ | ↑ (delayed) | [4][5] |

| Data from in vitro fermentation using the SHIME® model with adult fecal microbiota.[4][5] ↑ indicates an increase in concentration. |

Experimental Protocols for In Vitro Fermentation

In vitro batch culture fermentation models are widely used to study the effects of this compound on the gut microbiota.

Experimental Protocol: In Vitro Batch Culture Fermentation

-

Medium Preparation:

-

Fecal Inoculum Preparation:

-

Fresh human fecal samples are collected and homogenized in an anaerobic phosphate-buffered saline solution to create a fecal slurry.[6]

-

-

Fermentation Setup:

-

Anaerobic fermentation vessels are filled with the basal medium.

-

This compound (e.g., 1% w/v) is added to the vessels.[6]

-

The fecal slurry is inoculated into the fermentation vessels.

-

The cultures are incubated at 37°C under anaerobic conditions.

-

-

Sampling and Analysis:

-

Samples are collected at different time points (e.g., 0, 24, 48 hours) for analysis.

-

Microbiota Composition: Bacterial DNA is extracted from the samples, and 16S rRNA gene sequencing is performed to determine the relative abundance of different bacterial taxa.

-

SCFA Analysis: Supernatants from the samples are analyzed by gas chromatography to quantify the concentrations of acetate, propionate, and butyrate.[6]

-

Immunomodulatory Effects of this compound

This compound and its metabolites can modulate the host immune system, primarily through interactions with intestinal epithelial cells and immune cells. One of the key signaling pathways affected is the Toll-like receptor 4 (TLR4) pathway.

Modulation of the TLR4/NF-κB Signaling Pathway

2'-FL has been shown to attenuate the inflammatory response triggered by lipopolysaccharide (LPS), a component of Gram-negative bacteria that activates TLR4.[7] This is achieved by modulating several key intermediates in the TLR4/NF-κB signaling pathway.

Human Cellular Metabolism of this compound

The human body possesses α-L-fucosidases, such as FUCA1, which are lysosomal enzymes responsible for the degradation of fucose-containing glycoconjugates.[4][8] However, these enzymes are not believed to play a significant role in the digestion of dietary this compound in the gastrointestinal tract. The primary mechanism of this compound metabolism in humans is through the gut microbiota. While FUCA1 can cleave various α-L-fucose linkages, its activity on intact this compound in the gut lumen is limited.[4][8]

Comparative Metabolism of this compound Isomers

Different isomers of this compound, such as 2'-FL and 3-fucosyllactose (B594375) (3-FL), can be metabolized differently by the gut microbiota, leading to distinct effects on microbial composition and metabolite production. For instance, while both 2'-FL and 3-FL promote the production of butyrate, the increase is more delayed with 3-FL.[4] Furthermore, some bacterial species may show preferential utilization of one isomer over the other.

Conclusion

This compound is a key bioactive component of human milk that exerts its beneficial effects primarily through its metabolism by the gut microbiota. Its selective fermentation promotes the growth of beneficial bacteria, such as Bifidobacterium, and leads to the production of health-promoting SCFAs. Furthermore, this compound can modulate the host's immune system by attenuating inflammatory signaling pathways. The in-depth understanding of this compound metabolism, facilitated by the experimental protocols and data presented in this guide, is crucial for the development of novel prebiotics, functional foods, and therapeutic agents aimed at promoting gut health and overall well-being. Further research into the specific enzyme kinetics and the systemic effects of absorbed this compound will continue to unravel the full spectrum of its biological activities.

References

- 1. Metabolite and Transcriptomic Differences of 2′-Fucosyllactose, 3-Fucosyllactose, and Dithis compound Assimilation by Bifidobacterium infantis Bi-26 and ATCC15697 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2'-fucosyllactose: an abundant, genetically determined soluble glycan present in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 4. Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Milk Components Modulate Toll-Like Receptor–Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Galactooligosaccharide or 2'-Fucosyllactose Modulates Gut Microbiota and Inhibits LPS/TLR4/NF-κB Signaling Pathway to Prevent DSS-Induced Colitis Aggravated by a High-Fructose Diet in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Safety and Efficacy of 2'-Fucosyllactose: A Comprehensive Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fucosyllactose (B36931) (2'-FL) is a prominent human milk oligosaccharide (HMO) that has garnered significant scientific interest for its potential health benefits. As the most abundant HMO in the milk of most mothers, it plays a crucial role in infant development, particularly in shaping the gut microbiome and modulating the immune system.[1] With advancements in biotechnology enabling its large-scale production, 2'-FL is now increasingly incorporated into infant formulas and other nutritional products. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the safety and efficacy of 2'-FL, with a focus on detailed experimental methodologies, quantitative data, and the underlying molecular pathways of its action.

Preclinical Safety and Toxicology

An extensive body of preclinical research has established a strong safety profile for 2'-FL. These studies, conducted in accordance with international guidelines, have consistently demonstrated a lack of toxicity and genotoxicity.

Genotoxicity Studies

Standard genotoxicity tests have been performed to assess the mutagenic and clastogenic potential of 2'-FL. In vitro assays consistently show that 2'-FL is non-mutagenic.[2]

Experimental Protocols:

-

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471: This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. 2'-FL was tested in the presence and absence of a metabolic activation system (S9 mix) to mimic mammalian metabolism. The number of revertant colonies was counted and compared to negative and positive controls.[3]

-

In Vitro Mammalian Cell Micronucleus Test - OECD Guideline 487: This assay assesses the ability of a test substance to cause chromosomal damage. Human lymphocytes or other suitable mammalian cell lines are exposed to 2'-FL with and without metabolic activation. The cells are then examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[3]

Sub-chronic Oral Toxicity Studies

To investigate the toxicological profile in a model representative of the intended target population, juvenile-adapted sub-chronic rat studies have been conducted.[2]

Experimental Protocols:

-

90-Day Repeated Dose Oral Toxicity Study in Rodents - OECD Guideline 408: In these studies, 2'-FL was administered daily to rats via oral gavage for 90 days at various dose levels.[2] A control group received the vehicle, and often a reference group received another commercially available oligosaccharide like fructooligosaccharides (FOS).[2] Comprehensive assessments were performed throughout the study, including:

-

Clinical Observations: Daily monitoring for any signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Ophthalmology: Examinations performed at the beginning and end of the study.

-

Hematology and Clinical Chemistry: Blood samples were collected at termination for a full panel of tests.

-

Organ Weights and Histopathology: At the end of the study, a full necropsy was performed, and major organs were weighed and examined microscopically.

-

Quantitative Data Summary:

The results of these preclinical studies have been remarkably consistent, demonstrating the safety of 2'-FL even at high doses.

Table 1: Summary of Preclinical Safety Data for 2'-Fucosyllactose

| Study Type | Animal Model | Dosage | Duration | Key Findings | Reference |

| 90-Day Oral Toxicity | Juvenile Wistar Rats | Up to 5000 mg/kg bw/day | 90 days | No Observed Adverse Effect Level (NOAEL) established at 5000 mg/kg bw/day. No adverse effects on clinical observations, body weight, food consumption, clinical pathology, organ weights, or histopathology. | [2] |

| Bacterial Reverse Mutation (Ames) Test | S. typhimurium & E. coli strains | N/A | N/A | Non-mutagenic | [2] |

| In Vitro Micronucleus Test | Human Lymphocytes | N/A | N/A | Non-clastogenic | [3] |

| 90-Day Oral Toxicity (Mixture) | Neonatal Rats | Up to 5000 mg/kg bw/day (2'-FL/DFL mixture) | 90 days | NOAEL established at 5000 mg/kg bw/day for the mixture. No evidence of genotoxicity. | [4] |

Clinical Studies: Safety and Efficacy in Humans

Numerous clinical trials have been conducted in both infants and adults, further substantiating the safety of 2'-FL and providing evidence for its efficacy in several key areas of health.

Safety and Tolerance in Infants

A primary focus of clinical research has been the evaluation of 2'-FL when added to infant formula. These studies have consistently shown that 2'-FL is well-tolerated and supports normal growth.

Experimental Protocols:

-

Randomized Controlled Trials in Healthy Term Infants: These studies typically involve a double-blind, randomized, controlled design.

-

Inclusion Criteria: Healthy, full-term infants (e.g., 37-42 weeks gestation) with appropriate birth weight (e.g., 2500-4500g).[5]

-

Exclusion Criteria: Congenital diseases, use of antibiotics, or other conditions that could interfere with the study outcomes.[5]

-

Intervention: Infants are randomized to receive either a standard infant formula (control group) or the same formula supplemented with 2'-FL at varying concentrations (e.g., 0.2 g/L to 1.0 g/L). A breastfed reference group is often included.

-